molecular formula C17H18N2OS B2644937 2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE CAS No. 537702-10-6

2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B2644937
CAS No.: 537702-10-6
M. Wt: 298.4
InChI Key: NLKCZKNZIAJHCS-UHFFFAOYSA-N
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Description

2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a propoxyphenyl group attached to a benzimidazole core via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in a solvent such as DMSO. This reaction yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which is then further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. Benzimidazoles are known to inhibit enzymes and proteins involved in critical biological pathways. For instance, they can inhibit tubulin polymerization, which is essential for cell division, making them effective as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to its specific propoxyphenyl group, which can impart distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-[(4-propoxyphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-11-20-14-9-7-13(8-10-14)12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKCZKNZIAJHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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